Atracurium besilate, the most commonly used form of atracurium, is derived from a series of synthetic processes that involve the modification of naturally occurring compounds. It belongs to the class of neuromuscular blockers, which are further categorized into depolarizing and non-depolarizing agents. Atracurium is specifically a non-depolarizing agent, meaning it competes with acetylcholine at the neuromuscular junction without causing initial muscle contraction.
Atracurium can be synthesized through various methods that involve multiple chemical reactions. The primary method involves the reaction of tetrahydropapaverine with acrylate esters in an organic solvent, followed by a series of steps that include alkali catalysis and salification with oxalic acid salts.
Atracurium has a complex molecular structure characterized by multiple stereocenters and functional groups.
The molecular structure includes quaternary ammonium groups, which are responsible for its neuromuscular blocking properties. Atracurium exists as a mixture of stereoisomers due to its four stereocenters, resulting in ten possible configurations .
Atracurium undergoes several important chemical reactions during its synthesis and metabolism.
The mechanism by which atracurium exerts its effects involves competitive inhibition at the neuromuscular junction.
Atracurium possesses specific physical and chemical properties that influence its use in medical applications.
Atracurium is primarily utilized in clinical settings for:
Its unique pharmacokinetic profile allows safe use in patients with compromised renal or hepatic function, making it a valuable agent in diverse medical scenarios .
Atracurium besylate (chemical name: 2,2'-{1,5-pentanediylbis[oxy(3-oxo-3,1-propanediyl)]}bis[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium] dibenzenesulfonate) is a complex bisbenzylisoquinolinium compound with the molecular formula C₆₅H₈₂N₂O₁₈S₂ and a molecular weight of 1243.49 g/mol [4] [8]. The molecule features two quaternary ammonium groups separated by a 13-atom hydrocarbon chain containing ester linkages and a central pentamethylene spacer. This structural configuration enables its unique self-degradation properties while maintaining the distance between nitrogen atoms (approximately 1.4 nm) required for optimal interaction with nicotinic acetylcholine receptor subunits [8] [9].
The molecule contains four chiral centers, theoretically permitting 16 stereoisomers. However, molecular symmetry reduces this to 10 distinct stereoisomers. Commercial atracurium besylate consists of a consistent isomeric mixture dominated (approximately 3:1 ratio) by stereoisomers where the methyl group attached to the quaternary nitrogen projects opposite to the adjacent substituted-benzyl moiety (RR' and SS' configurations) [4] [8]. The isomeric composition significantly influences its pharmacodynamics, as different stereoisomers exhibit varying potency and degradation rates. The benzylisoquinoline moieties feature methoxy groups at positions 6,7,3', and 4' on the tetrahydroisoquinoline rings, contributing to its water solubility and receptor binding characteristics [3] [9].
Table 1: Molecular Characteristics of Atracurium Besylate
Property | Specification |
---|---|
Molecular Formula | C₆₅H₈₂N₂O₁₈S₂ |
Molecular Weight | 1243.49 g/mol |
Chiral Centers | 4 (10 distinct stereoisomers) |
Predominant Configuration | RR'/SS' isomers (~75% of mixture) |
Quaternary Ammonium Groups | Two, separated by 13-atom chain |
Key Functional Groups | Ester linkages, benzylisoquinolinium structures |
Aqueous Solubility | Highly soluble (10 mg/mL as besylate salt) |
Atracurium besylate functions as a competitive, non-depolarizing neuromuscular blocking agent by specifically antagonizing acetylcholine (ACh) at post-synaptic nicotinic receptors (nAChRs) located on skeletal muscle motor end-plates. The compound's bis-quaternary ammonium structure enables simultaneous binding to both α-subunits of the nAChR pentameric complex (α₂βεδ composition in mature neuromuscular junctions), preventing the conformational changes required for ion channel opening [2] [9]. This competitive inhibition stabilizes the postsynaptic membrane without initiating depolarization, thereby interrupting neuromuscular signal transmission and inducing dose-dependent flaccid paralysis [8] [9].
The binding affinity of atracurium for nAChRs is approximately 10-fold higher than for muscarinic receptors, contributing to its favorable neuromuscular selectivity profile. Its ED₉₅ (dose producing 95% suppression of muscle twitch response) averages 0.23 mg/kg under balanced anesthesia, with an onset of action of 2-2.5 minutes at standard intubating doses (0.4-0.5 mg/kg) [8]. Unlike depolarizing agents (e.g., succinylcholine), atracurium does not produce fasciculations or transient muscle contractions prior to blockade establishment. The depth and duration of neuromuscular blockade are inversely proportional to acetylcholine concentration at the synaptic cleft, allowing pharmacological reversal with acetylcholinesterase inhibitors (neostigmine, edrophonium) which increase synaptic ACh levels and competitively displace atracurium molecules [2] [9].
Table 2: Pharmacodynamic Properties of Atracurium at the Neuromuscular Junction
Parameter | Characteristic |
---|---|
Receptor Target | Postsynaptic nicotinic acetylcholine receptors (α₂βεδ) |
Mechanism | Reversible competitive antagonism |
Binding Sites | Two α-subunits per receptor complex |
Affinity (Relative to ACh) | ~100-fold higher affinity than ACh for inactive state |
Selectivity Ratio (nAChR:mAChR) | ~10:1 |
Onset (0.5 mg/kg IV) | 2-2.5 minutes to optimal intubating conditions |
ED₉₅ | 0.23 mg/kg |
Synaptic Half-life | Approximately 20 minutes |
Reversibility | Complete with acetylcholinesterase inhibitors |
Atracurium besylate undergoes pH- and temperature-dependent degradation primarily through Hofmann elimination, a non-enzymatic chemical process independent of hepatic or renal function. This organ-independent pathway involves a retro-Michael reaction where the quaternary ammonium group undergoes molecular fragmentation into laudanosine (a tertiary amine tetrahydroisoquinoline derivative) and a quaternary monoacrylate [4] [8] [10]. The reaction follows first-order kinetics and is significantly influenced by physiological variables:
Table 3: Hofmann Elimination Characteristics of Atracurium Besylate
Parameter | Value/Relationship | Clinical Implication |
---|---|---|
Reaction Type | Non-enzymatic, first-order kinetics | Organ-independent elimination |
Half-life at pH 7.4 | ~20 minutes | Intermediate duration of action |
pH Sensitivity | Rate ↓ by 50% per 0.5 pH unit ↓ | Prolonged blockade in acidosis |
Temperature Coefficient | Q₁₀ ≈ 3.0 | Reduced infusion requirements in hypothermia |
Primary Metabolite | Laudanosine | CNS excitation potential at high concentrations |
Laudanosine t½ | ~197 minutes | Potential accumulation in hepatic impairment |
% Total Clearance | 45-55% | Major elimination pathway |
Complementary to Hofmann elimination, atracurium undergoes enzymatic degradation via ester hydrolysis catalyzed by nonspecific plasma esterases. These ubiquitous enzymes (carboxylesterases; EC 3.1.1.1) hydrolyze the ester linkages in atracurium's carbon chain, producing quaternary monoalcohols and acid metabolites [8] [10]. Unlike succinylcholine or mivacurium metabolism, atracurium hydrolysis is independent of plasma pseudocholinesterase (butyrylcholinesterase), making its degradation unaffected by pseudocholinesterase deficiency [8] [10].
Key characteristics of ester hydrolysis pathway:
The synergistic action of Hofmann elimination and ester hydrolysis confers exceptional pharmacokinetic stability in patients with organ dysfunction. This dual-pathway design represents a pioneering approach in neuromuscular blocker development, ensuring predictable termination of action regardless of hepatic or renal status [8] [9] [10].
Atracurium belongs to the benzylisoquinolinium class of neuromuscular blocking agents, characterized by dimeric structures containing two tetrahydroisoquinoline rings connected by varying linkers. Its pharmacological profile differs significantly from other derivatives due to specific structural modifications enabling Hofmann elimination:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: